Cas no 105389-29-5 (2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-,methyl ester, (1R,2S,4aS,4bR,8aR,9R,10R,10aS)-)

2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-,methyl ester, (1R,2S,4aS,4bR,8aR,9R,10R,10aS)- structure
105389-29-5 structure
Product Name:2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-,methyl ester, (1R,2S,4aS,4bR,8aR,9R,10R,10aS)-
CAS-nummer:105389-29-5
MF:C30H40O7
MW:512.63440990448
CID:196523
PubChem ID:6441173
Update Time:2025-04-19

2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-,methyl ester, (1R,2S,4aS,4bR,8aR,9R,10R,10aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]-,methyl ester, (1R,2S,4aS,4bR,8aR,9R,10R,10aS)-
    • [(1R,2S,4aS,4bR,8aR,9R,10R,10aS)-8a,10-dihydroxy-2-(2-methoxy-2-oxoethyl)-1,4b,8,8-tetramethyl-3-oxo-1,2,4,4a,5,6,7,9,10,10a-decahydrophenanthren-9-yl] (E)-3-phenylprop-2-enoate
    • 2-Phenanthreneaceticacid,tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]
    • pulcherralpin
    • (6beta,7beta,13beta,14alpha)-5,7-dihydroxy-13-(2-methoxy-2-oxoethyl)-14-methyl-12-oxopodocarpan-6-yl (2E)-3-phenylprop-2-enoate
    • 2-Phenanthreneacetic acid, tetradecahydro-8a,10-dihydroxy-1,4b,8,8-tetramethyl-3-oxo-9-((1-oxo-3-phenyl-2-propenyl)oxy)-, methyl ester, (1R-(1alpha,2beta,4aalpha,4bbeta,8aalpha,9beta(E),10beta,10abeta))-
    • 105389-29-5
    • CHEMBL455618
    • Inchi: 1S/C30H40O7/c1-18-20(16-24(33)36-5)22(31)17-21-25(18)26(34)27(30(35)28(2,3)14-9-15-29(21,30)4)37-23(32)13-12-19-10-7-6-8-11-19/h6-8,10-13,18,20-21,25-27,34-35H,9,14-17H2,1-5H3/b13-12+/t18-,20-,21-,25-,26+,27+,29+,30+/m0/s1
    • InChI-sleutel: QDVSQQYDMLUPGR-OFYFIDOVSA-N
    • LACHT: O[C@@]12[C@@H]([C@@H]([C@H]3[C@@H](C)[C@H](CC(=O)OC)C(C[C@@H]3[C@@]1(C)CCCC2(C)C)=O)O)OC(/C=C/C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 512.2775
  • Monoisotopische massa: 512.27740361g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 7
  • Complexiteit: 919
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 110Ų

Experimentele eigenschappen

  • PSA: 110.13
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie